molecular formula C11H12O5 B1595632 Dimethyl 4-methoxyphthalate CAS No. 22895-19-8

Dimethyl 4-methoxyphthalate

Cat. No. B1595632
Key on ui cas rn: 22895-19-8
M. Wt: 224.21 g/mol
InChI Key: WKSKDXDNBSJCIM-UHFFFAOYSA-N
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Patent
US07084154B2

Procedure details

A solution of 4-methoxyphthalic acid dimethyl ester (3.1 g, Fluka, U.S.A.) in 10 mL methanol and 35 mL of a 1 M solution of aqueous sodium hydroxide was heated to reflux for 3 hours. The solution was allowed to cool to rt, acidified to pH 2 with 1 M hydrochloric acid, and extracted three times with ethyl acetate. The organic extractions were combined, dried over magnesium sulfate, and reduced in vacuo to cleanly yield 2.43 g of the corresponding diacid. The diacid (1.43 g) and 1.9 mL of acetic anhydride were dissolved in tetrahydrofuran and heated to reflux for 16 hours. The solvent was evaporated to give 5-methoxy-isobenzofuran-1,3-dione (1.25 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:16])[C:4]1[C:5](=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=1)[C:6]([O:8]C)=[O:7].[OH-].[Na+].Cl>CO>[CH3:15][O:14][C:11]1[CH:10]=[C:5]2[C:4](=[CH:13][CH:12]=1)[C:3](=[O:16])[O:8][C:6]2=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
COC(C=1C(C(=O)OC)=CC(=CC1)OC)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISSOLUTION
Type
DISSOLUTION
Details
The diacid (1.43 g) and 1.9 mL of acetic anhydride were dissolved in tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(OC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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